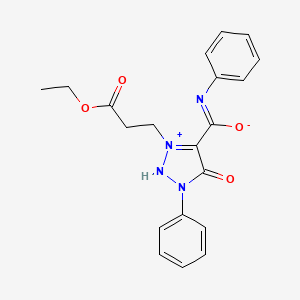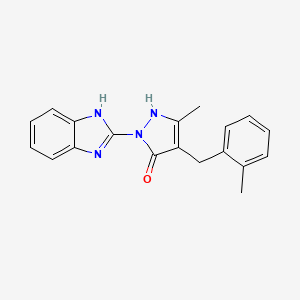![molecular formula C11H12N2O5 B11041920 3a-(2-methyl-3-oxobutan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11041920.png)
3a-(2-methyl-3-oxobutan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE is a complex organic compound belonging to the class of diketopyrrolopyrrole derivatives (DPPs). These compounds are known for their chemical stability and fluorescent properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE typically involves base-catalyzed condensation reactions using aromatic nitriles and pyrrolinone esters . For example, pyridine-4-carbonitrile can be added to a solution of sodium t-amyl oxide in dry t-amyl alcohol under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE involves its interaction with molecular targets through its fluorescent properties. The compound can absorb light at specific wavelengths and emit light at different wavelengths, making it useful in various imaging and diagnostic applications. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diketopyrrolopyrrole derivatives (DPPs): These compounds share similar structural features and fluorescent properties.
Pyrrolopyrazine derivatives: These compounds also contain pyrrole rings and exhibit various biological activities.
Uniqueness
3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE is unique due to its specific structural configuration, which imparts distinct fluorescent properties and chemical stability. This makes it particularly valuable in applications requiring high-performance pigments and fluorescent markers .
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3a-(2-methyl-3-oxobutan-2-yl)-6aH-pyrrolo[3,4-c]pyrrole-1,3,4,6-tetrone |
InChI |
InChI=1S/C11H12N2O5/c1-4(14)10(2,3)11-5(6(15)12-8(11)17)7(16)13-9(11)18/h5H,1-3H3,(H,12,15,17)(H,13,16,18) |
InChI Key |
QQRRCYHTTBSQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C12C(C(=O)NC1=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11041837.png)
![Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11041838.png)
![4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11041841.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11041849.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide](/img/structure/B11041855.png)


![2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11041893.png)

![6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041910.png)
![5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11041914.png)
![2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11041925.png)
![N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide](/img/structure/B11041929.png)
![1-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11041932.png)
